molecular formula C18H18N4O4S3 B6552238 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 1008108-56-2

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B6552238
CAS No.: 1008108-56-2
M. Wt: 450.6 g/mol
InChI Key: UGRVUCSVYWPZHA-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide” is a chemical compound with a molecular weight of 450.56 and a molecular formula of C18 H18 N4 O4 S3 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine moiety, which is a ring-like structure that exhibits a wide range of pharmacological activities . It also contains a thiophene moiety, another ring-like structure, which is a key component in many biologically active compounds .


Physical and Chemical Properties Analysis

This compound has a logP value, which is a measure of its lipophilicity, indicating its ability to dissolve in fats, oils, lipids, and non-polar solvents .

Future Directions

Compounds with similar structures have been studied for their potential biological activities, including anti-fibrotic activities . This suggests that “2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide” could also be a subject of future research in this area.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S3/c1-2-26-13-7-5-12(6-8-13)21-15(23)11-28-18-20-10-14(17(19)22-18)29(24,25)16-4-3-9-27-16/h3-10H,2,11H2,1H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRVUCSVYWPZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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